molecular formula C13H12BrNO2 B13883334 5-Bromo-2-(4-ethoxyphenoxy)pyridine

5-Bromo-2-(4-ethoxyphenoxy)pyridine

Cat. No.: B13883334
M. Wt: 294.14 g/mol
InChI Key: QABPZHQBOTUOFM-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-ethoxyphenoxy)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and an ethoxyphenoxy group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-ethoxyphenoxy)pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-chloropyridine with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-ethoxyphenoxy)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

Major Products Formed

    Substitution Reactions: Formation of 5-substituted-2-(4-ethoxyphenoxy)pyridine derivatives.

    Oxidation Reactions: Formation of 5-bromo-2-(4-formylphenoxy)pyridine or 5-bromo-2-(4-carboxyphenoxy)pyridine.

    Reduction Reactions: Formation of 5-bromo-2-(4-ethoxyphenoxy)piperidine.

Scientific Research Applications

5-Bromo-2-(4-ethoxyphenoxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-ethoxyphenoxy)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The ethoxyphenoxy group can interact with hydrophobic pockets of the target protein, while the bromine atom can form halogen bonds, enhancing binding affinity. The pyridine ring can participate in π-π stacking interactions with aromatic residues of the target .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(4-methoxyphenoxy)pyridine
  • 5-Bromo-2-(4-ethoxyphenyl)pyridine
  • 5-Bromo-2-(4-ethoxyphenylthio)pyridine

Uniqueness

5-Bromo-2-(4-ethoxyphenoxy)pyridine is unique due to the presence of both the bromine atom and the ethoxyphenoxy group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The ethoxy group enhances solubility and bioavailability, while the bromine atom provides a site for further functionalization .

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

5-bromo-2-(4-ethoxyphenoxy)pyridine

InChI

InChI=1S/C13H12BrNO2/c1-2-16-11-4-6-12(7-5-11)17-13-8-3-10(14)9-15-13/h3-9H,2H2,1H3

InChI Key

QABPZHQBOTUOFM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=NC=C(C=C2)Br

Origin of Product

United States

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